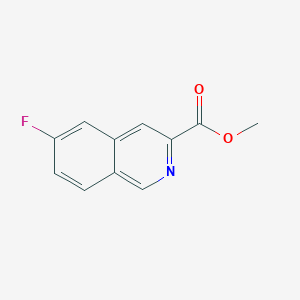![molecular formula C20H20F3N3O3S B2439119 (4-(3-metil-2,2-dioxidobenzo[c][1,2,5]tiadiazol-1(3H)-il)piperidin-1-il)(2-(trifluorometil)fenil)metanona CAS No. 2034381-26-3](/img/structure/B2439119.png)
(4-(3-metil-2,2-dioxidobenzo[c][1,2,5]tiadiazol-1(3H)-il)piperidin-1-il)(2-(trifluorometil)fenil)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a compound of interest in various fields of scientific research. This compound features a complex molecular structure that combines multiple functional groups, making it an intriguing subject for chemists and researchers alike. Its unique chemical framework presents possibilities for diverse chemical reactions and applications in different scientific domains.
Aplicaciones Científicas De Investigación
Chemistry
Acts as an intermediate in the synthesis of more complex molecules.
Utilized in studies of reaction mechanisms and structure-activity relationships.
Biology and Medicine
Investigated for potential biological activity, including antibacterial and antifungal properties.
Industry
Used in material science for creating specialized polymers and other advanced materials.
Applications in agriculture as a potential component in pesticides or herbicides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Step 1: : Synthesis of the (2-(trifluoromethyl)phenyl)methanone backbone is typically initiated via Friedel-Crafts acylation. This process involves the reaction of (trifluoromethyl)benzene with an appropriate acyl chloride, catalyzed by aluminum chloride (AlCl₃).
Step 2: : The piperidin-1-yl group is introduced through nucleophilic substitution, where piperidine reacts with an appropriate intermediate.
Step 3: : To attach the (3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl) moiety, a cyclization reaction is often employed, involving sulfur sources and appropriate oxidizing agents to achieve the final structure.
Industrial Production Methods
Large-scale production follows similar synthetic routes with adjustments for scalability and efficiency. Optimizing reaction conditions for yield, purity, and cost-effectiveness is critical in an industrial setting. Techniques such as continuous flow reactors and advanced purification methods are often utilized.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, particularly involving the sulfur and nitrogen atoms in its structure.
Substitution Reactions: : Nucleophilic and electrophilic substitution reactions are common, especially involving the piperidine and phenyl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Major Products
The reactions typically result in modified versions of the original compound, often with alterations in the functional groups while maintaining the core structure.
Mecanismo De Acción
The mechanism by which (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone exerts its effects is primarily through interactions with specific molecular targets:
Molecular Targets and Pathways
Interacts with enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways.
The presence of trifluoromethyl and other electron-withdrawing groups enhances its binding affinity to certain targets.
Comparación Con Compuestos Similares
Comparison with Other Compounds
Compared to simpler benzothiadiazole derivatives, this compound exhibits enhanced stability and reactivity due to its additional functional groups.
Unique Properties
The combination of piperidine and trifluoromethyl groups confers unique chemical and biological properties, distinguishing it from other related compounds.
List of Similar Compounds
(4-chloro-2-(trifluoromethyl)phenyl)methanone
(4-(benzo[c][1,2,5]thiadiazol-1-yl)piperidin-1-yl)(phenyl)methanone
(4-(benzothiazol-2-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone
Now you have a detailed overview of this fascinating compound, spanning its synthesis, reactions, applications, and more. What else can I help you explore?
Propiedades
IUPAC Name |
[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O3S/c1-24-17-8-4-5-9-18(17)26(30(24,28)29)14-10-12-25(13-11-14)19(27)15-6-2-3-7-16(15)20(21,22)23/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLJLBWEFNBUIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-({2-[(cyclohexylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2439045.png)


![6-tert-butyl-2-(3-chlorophenyl)-8-hydroxy-2H,3H-chromeno[2,3-c]pyrazol-3-one](/img/structure/B2439050.png)
![2-[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]ethanol;dihydrochloride](/img/structure/B2439051.png)
![N-[(3-chloro-4-fluorophenyl)methyl]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2439052.png)



![2,5-dichloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2439059.png)
